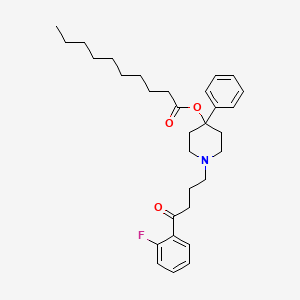
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester is an organic compound with a complex structure that includes a phosphate group and a benzyloxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester typically involves multi-step organic reactions. The starting materials often include 3-methyl-4-(benzyloxy)-2-buten-1-ol and a phosphorylating agent such as dimethyl chlorophosphate. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters are crucial to scale up the synthesis efficiently.
化学反应分析
Types of Reactions
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and benzyloxy derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphoric acid derivatives, while reduction could produce simpler alcohols.
科学研究应用
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester exerts its effects involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The benzyloxy group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol: Lacks the phosphate group, making it less reactive in phosphorylation reactions.
1-Phosphate Dimethyl Diester: Does not have the benzyloxy group, which may reduce its specificity in biological applications.
Uniqueness
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.
属性
CAS 编号 |
1798428-35-9 |
|---|---|
分子式 |
C14H21O5P |
分子量 |
300.291 |
IUPAC 名称 |
dimethyl [(Z)-3-methyl-4-phenylmethoxybut-2-enyl] phosphate |
InChI |
InChI=1S/C14H21O5P/c1-13(9-10-19-20(15,16-2)17-3)11-18-12-14-7-5-4-6-8-14/h4-9H,10-12H2,1-3H3/b13-9- |
InChI 键 |
LATUYHVLPBDHLV-LCYFTJDESA-N |
SMILES |
CC(=CCOP(=O)(OC)OC)COCC1=CC=CC=C1 |
同义词 |
(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



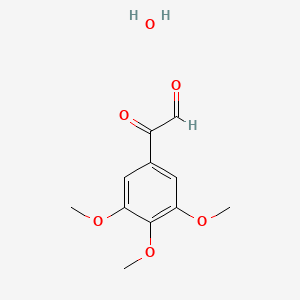
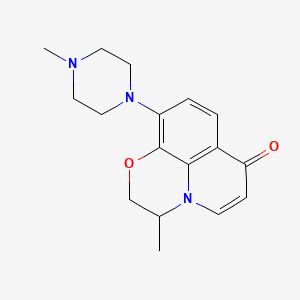
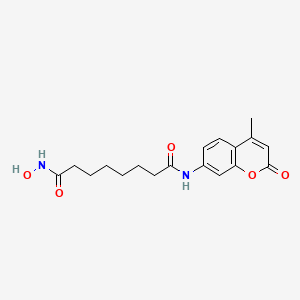
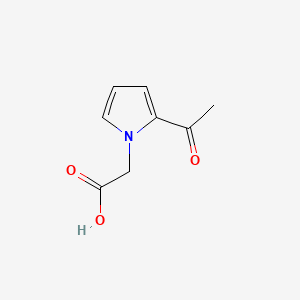
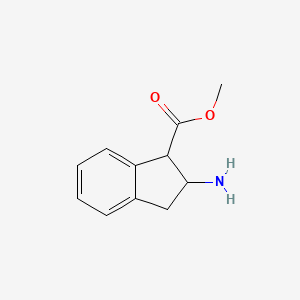
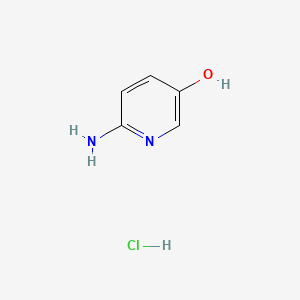
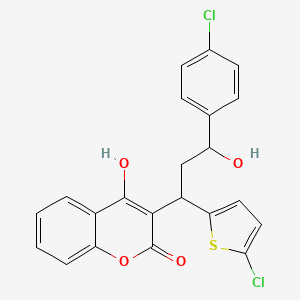
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)
